2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine is a chemical compound that belongs to the category of morpholines, which are cyclic amines characterized by a morpholine ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active compounds. The presence of the pyrazole moiety contributes to its biological activity, making it a subject of interest in various research fields.
The compound is identified by its Chemical Abstracts Service number 1132-61-2 and has been synthesized and studied in various scientific contexts. It is available from multiple chemical suppliers, including Sigma-Aldrich and Biosynth, which provide detailed information on its properties and applications .
2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine can be classified as:
The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine can be achieved through several methods, often involving the reaction of specific precursors. One notable method involves the use of 4-bromo-1-methylpyrazole as a starting material. This compound reacts with morpholine derivatives under controlled conditions to yield the desired product.
The molecular structure of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with biological targets.
2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine participates in various chemical reactions typical of both morpholines and pyrazoles. These reactions may include:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and reaction time. Optimization of these parameters is crucial for maximizing yield and purity.
The mechanism of action for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine involves its interaction with biological targets, primarily through enzyme inhibition or receptor modulation.
Research indicates that pyrazole derivatives exhibit significant biological activities, including anti-inflammatory and analgesic effects. The specific mechanism often involves:
Key physical properties of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine include:
Chemical properties include:
The primary applications of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine are found in:
Cyclocondensation reactions between 1,3-dicarbonyl equivalents and hydrazine derivatives provide efficient access to the pyrazole core in target hybrids. A silver-mediated [3+2] cycloaddition employs N-isocyanoiminotriphenylphosphorane as a stable "CNN" building block reacting with terminal alkynes under mild conditions. This method delivers pyrazole rings with >90% regioselectivity and excellent functional group tolerance, making it suitable for late-stage morpholine coupling [1]. Alternative routes utilize β,γ-unsaturated hydrazones, where Cu-catalyzed aerobic oxidative cyclization initiates hydrazonyl radical formation, followed by cyclization and C=C bond cleavage. This approach achieves 85-92% yields across diverse substrates, including sterically hindered systems [1].
For morpholine integration, one-pot multicomponent protocols demonstrate superior efficiency. Ketones or aldehydes undergo condensation with hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation. Bromine-mediated oxidation provides 3,4,5-trisubstituted pyrazoles in >80% yield, while a greener alternative uses DMSO/O₂ at elevated temperatures to avoid halogenated reagents [1]. This tandem approach allows direct incorporation of N-methyl groups critical for the target compound's 1-methylpyrazole moiety.
Table 1: Cyclocondensation Routes to Pyrazole-Morpholine Cores
Method | Key Reagents/Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Ag-mediated [3+2] | Ag₂O, N-isocyanoiminotriphenylphosphorane, RT | >90% | 75-92% |
β,γ-Unsaturated hydrazone cyclization | Cu(OAc)₂, O₂, DCE, 60°C | Moderate to high | 85-92% |
DMSO/O₂ oxidation | DMSO, O₂, 110°C | High | 70-88% |
Bromine oxidation | Br₂, CH₂Cl₂, 0°C to RT | High | 80-95% |
Transition metal catalysis enables direct C-N linkage between preformed pyrazole and morpholine units, bypassing regioselectivity challenges in cyclocondensation. Palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos ligand achieves N-arylation with >90% yield [1]. This method is particularly valuable for installing 1-methylpyrazole at sterically congested sites, as demonstrated by couplings involving 3-trimethylsilylpyrazole precursors that serve as versatile templates for further functionalization [1].
Copper-based systems offer cost-effective alternatives. L-(-)-Quebrachitol (QCT) as a chiral ligand enables selective N-arylation of nitrogen heterocycles with aryl halides under mild conditions. When paired with copper powder and KOtBu, this system converts even unactivated aryl chlorides to N-arylpyrazoles in 75-89% yield [1]. For morpholine-containing fragments, ruthenium-catalyzed acceptorless dehydrogenative coupling presents an atom-economical approach. Using Ru₃(CO)₁₂/NHC-diphosphine catalysts at low loadings (1-2 mol%), 1,3-diols couple with arylhydrazines to form pyrazole-morpholine hybrids with only H₂O and H₂ as byproducts, achieving 80-85% yields with excellent functional group compatibility [1].
The regiochemical outcome of pyrazole-morpholine assembly is profoundly influenced by solvent polarity, catalyst choice, and oxidation protocols. Dipolar aprotic solvents (DMSO, DMF) enhance regioselectivity in cyclocondensations by stabilizing polarized intermediates. DMSO specifically promotes in situ oxidation of pyrazolines to pyrazoles while simultaneously acting as a mild oxidant, yielding 3,5-disubstituted pyrazoles with <5% regioisomeric contamination [1]. Catalyst architecture critically controls selectivity in metal-mediated couplings: NHC-phosphine ligands in ruthenium systems direct regioselective formation of 1,4-disubstituted pyrazoles from β-hydroxy ketones, whereas simpler phosphines favor over-reduction byproducts [1].
Iodine-mediated oxidative C-N bond formation exemplifies solvent-dependent regiocontrol. In alcoholic solvents, this metal-free protocol converts α,β-unsaturated carbonyls and hydrazine salts directly to tri- and tetrasubstituted pyrazoles without isolating unstable hydrazone intermediates. Acetonitrile as solvent gives optimal 20:1 regioselectivity for the 1,3,5-trisubstituted pattern required in the target compound, while THF reduces selectivity to 5:1 [1]. Copper catalyst modifications also dramatically impact selectivity: electron-deficient phenanthroline ligands shift 1,3,5-trisubstituted pyrazole ratios from 1:1 to 15:1 compared to bipyridyl ligands, demonstrating how ligand sterics tune heterocyclic orientation [1].
Table 2: Solvent and Catalyst Effects on Regioselectivity
Variable | High-Selectivity Conditions | Low-Selectivity Conditions | Regioselectivity Ratio |
---|---|---|---|
Solvent for iodine cyclization | MeCN | THF | 20:1 vs 5:1 |
Copper ligand | Neocuproine | Bipyridine | 15:1 vs 1:1 |
Oxidation system | DMSO/O₂ (110°C) | DDQ/CH₂Cl₂ | >95:5 vs 80:20 |
Ruthenium ligand | NHC-Diphosphine | PPh₃ | >98% 1,4-isomer |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7